Cas no 842972-87-6 (1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol)

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is a synthetic organic compound featuring both hydroxyethylamino and indolyl functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structure allows for further functionalization, enabling applications in the development of bioactive molecules, particularly in medicinal chemistry. The presence of hydroxyl and amino groups enhances solubility in polar solvents, facilitating reactions under mild conditions. This compound is valued for its potential role in constructing heterocyclic frameworks, often utilized in the synthesis of alkaloid derivatives or receptor-targeting agents. Proper handling and storage under inert conditions are recommended to maintain stability.
1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol structure
842972-87-6 structure
Product Name:1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol
CAS No:842972-87-6
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD05884934
CID:3081461
PubChem ID:644945
Update Time:2025-06-13

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol
    • HMS2409O06
    • AKOS000302701
    • SR-01000368339-1
    • AKOS024303753
    • SR-01000368339
    • 1-((2-Hydroxyethyl)amino)-3-(1H-indol-1-yl)propan-2-ol
    • HMS1695E04
    • NCGC00034039-02
    • 1-[(2-hydroxyethyl)amino]-3-(indol-1-yl)propan-2-ol
    • 1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol
    • CHEMBL1537855
    • 842972-87-6
    • SMR000015305
    • 1-[(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol
    • MLS000027878
    • MDL: MFCD05884934
    • Inchi: 1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2
    • InChI Key: GMMNWOPHKHNYNM-UHFFFAOYSA-N
    • SMILES: OC(CNCCO)CN1C=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 234.136827821Da
  • Monoisotopic Mass: 234.136827821Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 57.4Ų

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol Pricemore >>

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Additional information on 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol

Comprehensive Overview of 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol (CAS No. 842972-87-6)

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol (CAS No. 842972-87-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by its indole core and hydroxy-ethylamino side chain, is often explored for its role in modulating biological pathways. Researchers are particularly interested in its potential as a building block for drug discovery and medicinal chemistry, given its ability to interact with various enzymatic systems.

In recent years, the demand for indole derivatives like 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol has surged, driven by their versatility in synthetic chemistry and biopharmaceutical applications. The compound’s CAS No. 842972-87-6 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Its molecular structure, which combines a propan-2-ol backbone with an indole moiety, makes it a candidate for studying receptor binding and signal transduction mechanisms.

One of the trending topics in the scientific community is the exploration of small-molecule modulators for neurological disorders. 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol has been investigated for its potential to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This aligns with current searches for novel therapeutic agents targeting conditions like mood disorders and cognitive impairments.

From a synthetic perspective, the compound’s hydroxy-ethylamino group offers opportunities for derivatization, enabling the creation of analogs with enhanced bioavailability or target specificity. Such modifications are critical in precision medicine, where tailored compounds are designed to minimize off-target effects. The indole scaffold, a common feature in natural products, further enhances the compound’s appeal for green chemistry initiatives.

Another area of interest is the compound’s potential role in cancer research. Preliminary studies suggest that 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol may interact with kinase enzymes, which are pivotal in cell proliferation and apoptosis. This has led to inquiries about its applicability in targeted therapy, especially for solid tumors. However, extensive in vitro and in vivo studies are still needed to validate these hypotheses.

Environmental and sustainability concerns have also influenced research directions. Scientists are evaluating the eco-toxicity and biodegradability of 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol, given the growing emphasis on green synthesis methods. This aligns with broader searches for environmentally friendly chemicals and sustainable drug development practices.

In summary, 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol (CAS No. 842972-87-6) represents a multifaceted compound with promising applications in pharmaceuticals, biochemistry, and material science. Its structural versatility and biological activity make it a subject of ongoing research, particularly in areas like neurology, oncology, and sustainable chemistry. As the scientific community continues to uncover its potential, this compound is likely to remain a focal point in innovative drug design and therapeutic development.

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